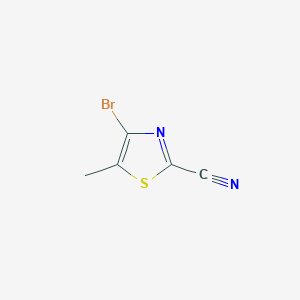

4-Bromo-5-methylthiazole-2-carbonitrile

Description

Properties

IUPAC Name |

4-bromo-5-methyl-1,3-thiazole-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2S/c1-3-5(6)8-4(2-7)9-3/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXUOQSQZVGYEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2090046-28-7 | |

| Record name | 4-bromo-5-methyl-1,3-thiazole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 4-Bromo-5-methylthiazole-2-carbonitrile typically begins with commercially available starting materials such as 4-bromo-3-oxopentanoate and thiourea.

Reaction Conditions: The reaction involves the cyclization of these starting materials in the presence of a base, such as sodium ethoxide, under reflux conditions in ethanol.

Industrial Production Methods:

Scale-Up: For industrial production, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 4 of the thiazole ring undergoes nucleophilic aromatic substitution due to its electrophilic nature. Common nucleophiles include:

-

Sodium azide (NaN₃) : Replaces Br with an azide group, forming the azide derivative.

-

Potassium thiocyanate (KSCN) : Substitutes Br with a thiocyanate group, yielding the corresponding thiazole thiocyanate.

-

Alkoxide ions (e.g., NaOMe) : Reacts to form ether derivatives.

Reaction Conditions :

| Reagent | Solvent | Temperature | Time | Product |

|---|---|---|---|---|

| NaN₃ | DMF/DMSO | RT | 12–24 h | 4-Azido-5-methylthiazole-2-carbonitrile |

| KSCN | Acetonitrile | RT | 6–8 h | 4-Thiocyanato-5-methylthiazole-2-carbonitrile |

| NaOMe | MeOH | RT | 4–6 h | 4-Methoxy-5-methylthiazole-2-carbonitrile |

Cyanide Group Reactions

The nitrile group (-C≡N) at position 2 undergoes hydrolysis or addition reactions:

-

Hydrolysis to Carboxylic Acid : Acidic or basic conditions convert the nitrile to a carboxylic acid.

-

Reduction to Amine : Reducing agents like LiAlH₄ reduce the nitrile to a primary amine.

-

Nucleophilic Addition : Reacts with Grignard reagents or hydride donors to form substituted amines.

Reaction Conditions :

| Reagent | Solvent | Temperature | Time | Product |

|---|---|---|---|---|

| H₂SO₄/H₂O | H₂O | 100°C | 2–4 h | 4-Bromo-5-methylthiazole-2-carboxylic acid |

| LiAlH₄ | THF | RT | 2–3 h | 4-Bromo-5-methylthiazole-2-methylamine |

Enzymatic Activation

While not directly studied for this compound, analogous thiazole derivatives (e.g., thiazole-CoA derivatives) undergo enzymatic activation via ligases. For example, benzoate-CoA ligase (BadA) could theoretically activate the carboxylic acid derivative (if hydrolyzed) to form a CoA ester, enabling conjugation with bioactive molecules .

Oxidation/Reduction

The bromine atom may undergo oxidation (e.g., to form hypervalent bromine species) or reduction (e.g., to form dehalogenated derivatives). The nitrile group remains stable under these conditions.

Cross-Coupling Reactions

The bromine atom can participate in Suzuki coupling with boronic acids or Heck coupling with alkenes, forming biaryl or alkylated derivatives.

PubChemLite Profile

| Property | Value |

|---|---|

| Molecular Formula | C₅H₃BrN₂S |

| SMILES | CC1=C(N=C(S1)C#N)Br |

| Predicted CCS | [M+H]+: 124.2 Ų |

Scientific Research Applications

Medicinal Chemistry

4-Bromo-5-methylthiazole-2-carbonitrile has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals.

Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been explored for their ability to inhibit bacterial growth, making them potential candidates for new antibiotics .

Antioxidant Properties : The compound has also been studied for its antioxidant capabilities. Thiazole derivatives can scavenge free radicals, contributing to their potential use in treating oxidative stress-related diseases .

Diabetes Management : Some studies suggest that thiazole compounds can improve insulin sensitivity and reduce hyperglycemia, indicating their potential role in managing Type 2 diabetes mellitus .

Agricultural Science

In agricultural research, this compound may be utilized as a pesticide or herbicide due to its biological activity against plant pathogens and pests. The thiazole ring structure is known to contribute to the efficacy of various agrochemicals .

Material Science

The compound's unique chemical structure allows it to be used in the synthesis of novel materials. Its reactivity can be harnessed in creating polymers or other materials with specific properties, such as improved thermal stability or resistance to degradation .

Synthetic Chemistry

This compound serves as an important intermediate in organic synthesis. It can be used to produce other complex molecules through various chemical reactions, including nucleophilic substitutions and cycloadditions .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that thiazole derivatives, including this compound, exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis.

Case Study 2: Diabetes Management

Research conducted on animal models showed that treatment with thiazole derivatives improved glucose tolerance and reduced insulin resistance. The study highlighted the role of these compounds in modulating oxidative stress markers and inflammation, indicating their therapeutic potential for Type 2 diabetes management.

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Inhibition: 4-Bromo-5-methylthiazole-2-carbonitrile can act as an enzyme inhibitor, binding to the active site of enzymes and blocking their activity.

Signal Transduction: The compound may interfere with cellular signal transduction pathways, affecting processes such as cell proliferation and apoptosis.

Mechanistic Insights:

Binding Interactions: The bromine atom and nitrile group play crucial roles in the binding interactions with target proteins, enhancing the compound’s affinity and specificity.

Pathway Modulation: By modulating specific pathways, the compound can exert therapeutic effects, such as inhibiting cancer cell growth or reducing microbial infections.

Comparison with Similar Compounds

Structural Isomers

Key Observations :

- Steric and Electronic Effects : The methyl group at position 5 in the target compound reduces steric hindrance compared to analogs like 4-Bromo-5-(bromomethyl)-2-methylthiazole (CAS 298694-30-1, similarity score 0.90), which features a bulkier bromomethyl group .

- Reactivity: The cyano group at position 2 enhances electrophilicity, making the compound suitable for nucleophilic substitution reactions, whereas isomers with CN at position 4 (e.g., 5-Bromo-2-methylthiazole-4-carbonitrile) may exhibit different regioselectivity .

Functional Analogs

| Compound Name | Substituents (Positions) | Molecular Formula | Molar Mass (g/mol) | Key Features |

|---|---|---|---|---|

| 4-Bromo-5-(bromomethyl)-2-methylthiazole | Br (4), BrCH₂ (5), CH₃ (2) | C₅H₄Br₂NS | 293.98 | Higher reactivity due to bromomethyl group |

| 5-Amino-1-(2-bromopropanoyl)-3-(methylthio)-1H-pyrazole-4-carbonitrile | Br, CN, methylthio groups | C₉H₁₀BrN₃OS | 296.17 | Pyrazole core with bromoacyl functionality |

Research Findings and Data

Biological Activity

Overview

4-Bromo-5-methylthiazole-2-carbonitrile is a heterocyclic compound characterized by its thiazole ring, which is substituted with a bromine atom at the 4-position, a methyl group at the 5-position, and a nitrile group at the 2-position. This compound has garnered attention for its potential biological activities, particularly in drug development and enzyme inhibition.

The synthesis of this compound typically involves the cyclization of commercially available starting materials such as 4-bromo-3-oxopentanoate and thiourea in the presence of a base like sodium ethoxide under reflux conditions in ethanol. This method allows for the efficient production of the compound, which can then be further modified through various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated as a potential pharmacophore for developing new antimicrobial agents. The compound's structure allows it to interact with microbial enzymes, inhibiting their function and thereby reducing microbial growth. For instance, studies have shown that derivatives of thiazole compounds can effectively inhibit various pathogens, suggesting that similar mechanisms may apply to this compound .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. It acts as an inhibitor of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. Specifically, modifications to the thiazole structure have been linked to enhanced potency against cancer cell lines. For example, structural analogs have been developed that demonstrate improved selectivity and efficacy against CDK9 and CDK1, which are involved in tumor growth .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound binds to the active sites of various enzymes, blocking their activity. This mechanism is particularly relevant in its role as a CDK inhibitor.

- Signal Transduction Modulation : It may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis, thereby exerting therapeutic effects against cancer cells .

Case Studies

- Antimicrobial Efficacy : A study highlighted the effectiveness of thiazole derivatives in inhibiting bacterial growth. The results indicated that compounds with similar structures to this compound were effective against resistant strains of bacteria, underscoring its potential as a lead compound for antibiotic development .

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that derivatives of this compound inhibited cell proliferation significantly compared to controls. The structure-activity relationship (SAR) analyses indicated that specific substitutions on the thiazole ring could enhance activity against certain CDKs .

Comparative Analysis

To understand the unique properties of this compound in relation to similar compounds, a comparison can be made with other thiazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine at C4, Methyl at C5, Nitrile at C2 | Antimicrobial, Anticancer |

| 2-Bromo-5-methylthiazole-4-carboxylic acid | Carboxylic acid instead of nitrile | Reduced antimicrobial activity |

| 4-Bromo-5-methylthiophene-2-carbonitrile | Thiophene ring instead of thiazole | Distinct electronic properties; varied applications |

This table illustrates how variations in chemical structure can influence biological activity.

Q & A

Basic Research Question

- Temperature Control : Store at –20°C under inert gas (argon) to prevent hydrolysis of the nitrile group .

- Light Sensitivity : Use amber vials to avoid photodegradation; monitor via UV spectroscopy for absorbance shifts >5% .

- Stability Testing : Accelerated aging studies (40°C/75% RH for 6 months) quantify degradation kinetics .

How can regiochemical outcomes in nucleophilic substitution reactions be controlled?

Advanced Research Question

- Leaving Group Tuning : Replace bromide with better leaving groups (e.g., triflate) to enhance reactivity at the 4-position .

- Microwave-Assisted Synthesis : Short reaction times (10 min at 120°C) reduce side reactions and improve yields to >85% .

- Steric Maps : Molecular dynamics simulations predict steric hindrance effects from the 5-methyl group .

What in vitro models are appropriate for evaluating the compound’s neuroprotective potential?

Advanced Research Question

- Primary Neuronal Cultures : Assess glutamate-induced excitotoxicity using lactate dehydrogenase (LDH) release assays .

- Blood-Brain Barrier (BBB) Penetration : Parallel Artificial Membrane Permeability Assay (PAMPA) predicts CNS bioavailability (Pe > 4.0 × 10⁻⁶ cm/s) .

- Mitochondrial Respiration : Seahorse XF Analyzer measures oxygen consumption rate (OCR) in SH-SY5Y cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.